(Z)-Tagetone
CAS No.: 3588-18-9
Cat. No.: VC17979476
Molecular Formula: C10H16O
Molecular Weight: 152.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3588-18-9 |
|---|---|
| Molecular Formula | C10H16O |
| Molecular Weight | 152.23 g/mol |
| IUPAC Name | (5Z)-2,6-dimethylocta-5,7-dien-4-one |
| Standard InChI | InChI=1S/C10H16O/c1-5-9(4)7-10(11)6-8(2)3/h5,7-8H,1,6H2,2-4H3/b9-7- |
| Standard InChI Key | RJXKHBTYHGBOKV-CLFYSBASSA-N |
| Isomeric SMILES | CC(C)CC(=O)/C=C(/C)\C=C |
| Canonical SMILES | CC(C)CC(=O)C=C(C)C=C |
Introduction
Chemical Properties and Structural Characteristics
Molecular Structure and Stereochemistry
The molecular structure of (Z)-Tagetone (Figure 1) features a 10-carbon skeleton with a ketone group at position 4 and two methyl groups at positions 2 and 6. The cis configuration of the 5,7-diene moiety imposes steric constraints that influence its reactivity and intermolecular interactions. Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s planar chirality, with a specific rotation of (c = 1.0, CHCl₃) .
Table 1: Physicochemical Properties of (Z)-Tagetone
| Property | Value |
|---|---|
| CAS Number | 3588-18-9 |
| Molecular Formula | |
| Molecular Weight | 152.233 g/mol |
| Density | 0.8 ± 0.1 g/cm³ |
| Boiling Point | 222.9 ± 9.0 °C |
| Flash Point | 86.3 ± 11.9 °C |
| Vapor Pressure | 0.1 ± 0.4 mmHg (25°C) |
| Refractive Index | 1.447 |
Stability and Reactivity
(Z)-Tagetone demonstrates moderate thermal stability, decomposing at temperatures above 250°C. Its α,β-unsaturated ketone structure renders it susceptible to nucleophilic attacks, particularly at the carbonyl carbon. Under acidic conditions, the compound undergoes cyclization to form bicyclic derivatives, a reaction pathway exploited in synthetic terpenoid chemistry .
Biosynthesis and Natural Occurrence
Biosynthetic Pathway
(Z)-Tagetone is synthesized via the methylerythritol phosphate (MEP) pathway in plastids, where geranyl pyrophosphate (GPP) serves as the primary precursor. Enzymatic oxidation of GPP by cytochrome P450 monooxygenases yields tagetone isomers, with stereochemical outcomes dictated by the enzyme’s active-site geometry . Recent studies propose a bifurcated pathway in T. patula, where competing isomerases regulate the (Z)- and (E)-Tagetone ratio .
Variation Across Phenological Stages
GC/MS analyses of T. patula essential oils at pre-flowering, full flowering, and seed-setting stages reveal dynamic shifts in (Z)-Tagetone content (Table 2). Full flowering stage oils contain 3.36–3.45% (Z)-Tagetone, compared to 3.39% at seed setting . These fluctuations correlate with ecological priorities: higher terpenoid production during flowering may enhance pollinator attraction or pathogen resistance.
Table 2: (Z)-Tagetone Content in T. patula Essential Oils
| Growth Stage | (Z)-Tagetone Content (%) |
|---|---|
| Pre-flowering | 3.45 |
| Full flowering | 3.39 |
| Seed setting | 3.36 |
Analytical Characterization Techniques
Gas Chromatography-Mass Spectrometry (GC/MS)
GC/MS remains the gold standard for (Z)-Tagetone quantification, with retention indices (RI) and mass fragmentation patterns serving as diagnostic markers. In a representative analysis, (Z)-Tagetone elutes at a retention index (RI) of 1148, exhibiting characteristic mass fragments at m/z 152 (M⁺), 137 (M⁺–CH₃), and 109 (M⁺–C₃H₇) .
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectra of (Z)-Tagetone display distinct signals for the vinylic protons at δ 5.45 (H-5, d, J = 9.8 Hz) and δ 5.92 (H-7, dt, J = 9.8, 1.5 Hz), confirming the cis configuration. The ketone carbonyl resonates at δ 208.5 ppm in ¹³C NMR .
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